Cas no 887144-97-0 (Togni’s Reagent)
Togni’s Reagent Chemical and Physical Properties
Names and Identifiers
-
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
- Togni's Reagent
- 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
- 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
- 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, Tognis Reagent
- 3,3-dimethyl-1-(trifluoromethyl)-1λ<sup>3</sup>,2-benziodoxole
- Togni Reagent
- Togni’s Reagent
- 1,2-Benziodoxole, 3,3-dimethyl-1-(trifluoromethyl)-
- 3OK0E02MT6
- compound 1, Togni reagent I
- 3,3-dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda3,2-benziodoxole
- 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodox
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (ACI)
- 3,3-Dimethyl-1-trifluoromethyl-1,2-benzoiodoxole
-
- MDL: MFCD10567056
- Inchi: 1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3
- InChI Key: HVAPLSNCVYXFDQ-UHFFFAOYSA-N
- SMILES: FC(I1C2C(=CC=CC=2)C(C)(C)O1)(F)F
Computed Properties
- Exact Mass: 329.97300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
Experimental Properties
- Color/Form: White - very pale yellow crystal powder
- Melting Point: 75-79 °C
- PSA: 9.23000
- LogP: 4.06270
Togni’s Reagent Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H228-H315-H319-H335
- Warning Statement: P210-P261-P305+P351+P338
- Hazardous Material transportation number:UN1325 - class 4.1 - PG 3 - Flammable solids, organic, n.o.s., HI: all
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37
-
Hazardous Material Identification:
- HazardClass:4.1
- PackingGroup:Ⅲ
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
Togni’s Reagent Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 754218-100MG |
Togni’s Reagent |
887144-97-0 | 98% | 100MG |
449.37 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 754218-500MG |
Togni’s Reagent |
887144-97-0 | 98% | 500MG |
¥1382.35 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T831046-5g |
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole |
887144-97-0 | 97% | 5g |
¥1,098.00 | 2022-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2624-5G |
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole |
887144-97-0 | >97.0%(HPLC) | 5g |
¥1720.00 | 2024-04-15 | |
| Fluorochem | 044422-1g |
Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole |
887144-97-0 | 97% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 044422-5g |
Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole |
887144-97-0 | 97% | 5g |
£150.00 | 2022-03-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 696641-250MG |
Togni’s Reagent |
887144-97-0 | 250mg |
¥943.44 | 2023-11-28 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 696641-1G |
Togni’s Reagent |
887144-97-0 | 1g |
¥3531.44 | 2023-11-28 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 696641-5G |
Togni’s Reagent |
887144-97-0 | 5g |
¥6848.78 | 2023-11-28 | ||
| Chemenu | CM369343-5g |
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole |
887144-97-0 | 97% | 5g |
$198 | 2023-02-01 |
Togni’s Reagent Production Method
Production Method 1
Production Method 2
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ; rt → -17 °C; 16 h, -17 °C; -17 °C → -12 °C; -12 °C → rt; 3 h, rt
Production Method 3
1.2 1 h, -10 °C
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Production Method 7
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ; -17 °C; 16 h, -17 °C; -17 °C → -12 °C; 3 h, -12 °C → rt; 3 h, rt
Production Method 8
1.2 Reagents: (Phenylmethyl)potassium ; 2 min, 0 °C
1.3 2 min, 0 °C → rt
1.4 10 min, rt
Production Method 9
1.2 Reagents: (Phenylmethyl)potassium ; 2 min, 0 °C
1.3 2 min, 0 °C; 0 °C → rt
1.4 10 min, rt
Production Method 10
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
Production Method 11
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
Production Method 12
Togni’s Reagent Raw materials
- trimethyl(trifluoromethyl)silane
- 1-Fluoro-3,3-dimethyl-1,2-benziodoxole
- 1-\u200bChloro-\u200b1,\u200b3-\u200bdihydro-\u200b3,\u200b3-\u200bdimethyl-\u200b1,\u200b2-\u200bbenziodioxole
- 1,2-Benziodoxole, 1-(acetyloxy)-1,3-dihydro-3,3-dimethyl-
Togni’s Reagent Preparation Products
Togni’s Reagent Suppliers
Togni’s Reagent Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on Togni’s Reagent
Recent Advances in the Application of Togni’s Reagent (CAS: 887144-97-0) in Chemical Biology and Medicinal Chemistry
Togni’s Reagent, a hypervalent iodine compound with the CAS number 887144-97-0, has emerged as a versatile tool in chemical biology and medicinal chemistry. This reagent is widely recognized for its ability to introduce trifluoromethyl (CF3) groups into organic molecules, a transformation of significant interest in drug discovery and development. Recent studies have highlighted its utility in the synthesis of fluorinated analogs of biologically active compounds, which often exhibit enhanced metabolic stability, bioavailability, and binding affinity. The reagent’s unique reactivity profile and compatibility with various functional groups make it a valuable asset in modern synthetic chemistry.
One of the most notable advancements in the application of Togni’s Reagent is its use in the late-stage functionalization of complex molecules. Researchers have demonstrated its efficacy in the trifluoromethylation of heterocycles, such as indoles and pyridines, which are common scaffolds in pharmaceuticals. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of CF3 groups into a series of kinase inhibitors using Togni’s Reagent, resulting in compounds with improved potency and selectivity. This approach not only streamlines the synthesis of fluorinated drugs but also opens new avenues for structure-activity relationship (SAR) studies.
In addition to its role in small-molecule synthesis, Togni’s Reagent has found applications in bioconjugation and protein labeling. A recent breakthrough involves the site-specific trifluoromethylation of peptides and proteins, enabling the introduction of CF3 groups into biologically relevant macromolecules. This technique, described in a 2024 Nature Chemical Biology article, leverages the reagent’s selectivity for cysteine residues, offering a powerful tool for probing protein function and interactions. The ability to incorporate fluorinated tags into proteins has significant implications for drug targeting and imaging, particularly in the context of positron emission tomography (PET) and other diagnostic modalities.
Despite its widespread use, challenges remain in optimizing the reactivity and selectivity of Togni’s Reagent. Recent efforts have focused on developing modified versions of the reagent to address limitations such as stability and cost. For example, a 2023 Chemical Science publication introduced a shelf-stable derivative of Togni’s Reagent, which exhibits improved performance under ambient conditions. These innovations are expected to further expand the reagent’s utility in industrial and academic settings.
Looking ahead, the continued exploration of Togni’s Reagent and related compounds promises to unlock new possibilities in chemical biology and drug discovery. As researchers refine its applications and develop next-generation variants, the reagent is poised to play an increasingly central role in the synthesis of fluorinated therapeutics and probes. The integration of computational modeling and high-throughput screening techniques will likely accelerate these developments, paving the way for novel treatments and diagnostic tools.
887144-97-0 (Togni’s Reagent) Related Products
- 1919873-25-8(Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 3,3-dimethyl-1-(trifluoromethyl)-3H-1,2-benziodoxole (1:1))
- 1663518-24-8
- 1240913-41-0(1,2-Benziodoxole, 1,3-dihydro-3-methyl-3-phenyl-1-(trifluoromethyl)-)
- 1663518-22-6(1,2-Benziodoxole, 3-ethyl-1,3-dihydro-3-methyl-1-(trifluoromethyl)-)
- 1663518-25-9(1,2-Benziodoxole, 1,3-dihydro-3-methyl-3-(1-methylethyl)-1-(trifluoromethyl)-)
- 887144-99-2(1,2-Benziodoxole, 1,3,3-tris(trifluoromethyl)-)
- 1240913-38-5(Spiro[1,2-benziodoxole-3(1H),1'-cyclohexane], 1-(trifluoromethyl)-)
- 1888292-82-7
- 887145-00-8(1,2-Benziodoxole, 5-methyl-1,3,3-tris(trifluoromethyl)- (9CI))
- 1713290-44-8(1,2-Benziodoxole, 3-ethyl-1,3-dihydro-1,3-bis(trifluoromethyl)-, (3R)-)